

8-Chlorochroman-3-one spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 8-Chlorochroman-3-one

CAS No.: 1260877-93-7

Cat. No.: B3227328

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Title: Spectroscopic and Synthetic Profiling of **8-Chlorochroman-3-one**: A Technical Whitepaper

Executive Summary

8-Chlorochroman-3-one (CAS No. 1260877-93-7)[1] is a halogenated bicyclic oxygen heterocycle that serves as a high-value building block in medicinal chemistry and organic synthesis. The chroman-3-one scaffold is a privileged motif found in numerous bioactive natural products and synthetic therapeutics, including indoleamine 2,3-dioxygenase (IDO) inhibitors utilized in immuno-oncology[2][3]. The strategic introduction of a chlorine atom at the C8 position provides a unique steric and electronic profile, enhancing metabolic stability and modulating lipophilicity—factors that are critical for structure-activity relationship (SAR) optimization.

This whitepaper provides drug development professionals and synthetic chemists with an authoritative, in-depth guide to the synthetic methodologies and orthogonal spectroscopic characterization (NMR, IR, MS) of **8-chlorochroman-3-one**.

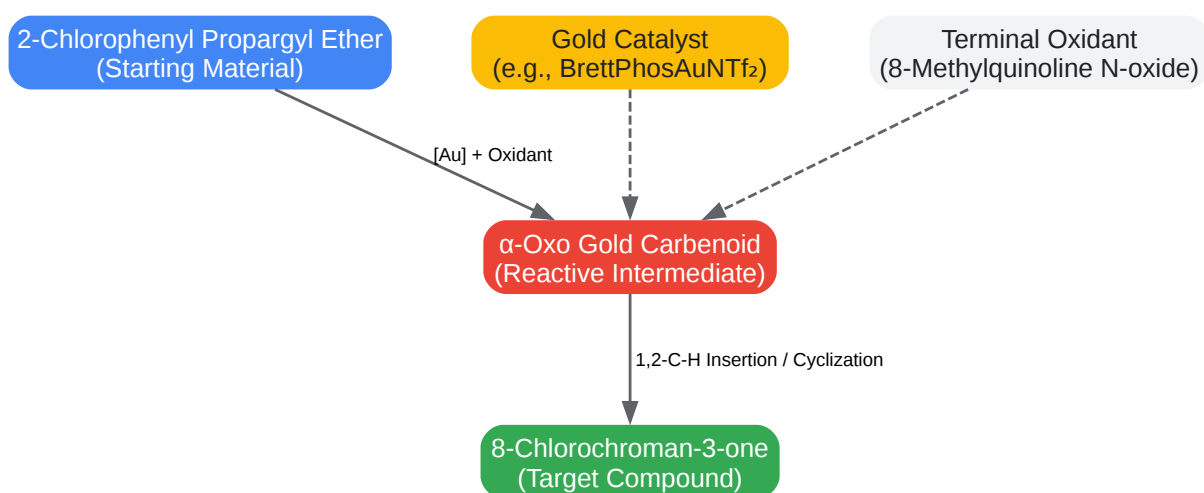
Synthetic Methodologies & Experimental Protocols

Historically, accessing the chroman-3-one core required multi-step, low-yielding sequences such as the Dieckmann condensation of complex diesters, which often suffered from poor regioselectivity[3]. However, modern catalytic methods have revolutionized this workflow. The most efficient and field-proven route utilizes a gold-catalyzed oxidative cyclization of propargyl aryl ethers[2].

Protocol: Gold-Catalyzed Oxidative Cyclization

This methodology is a self-validating system; the reaction's progress can be tracked in real-time via the disappearance of specific functional groups, minimizing the risk of over-oxidation.

- **Substrate Preparation:** Dissolve 2-chlorophenyl propargyl ether (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere to prevent ambient moisture from quenching the reactive intermediates.
- **Catalyst Initiation:** Add the gold catalyst, typically BrettPhosAuNTf₂ (5 mol%). The bulky biphenylphosphine ligand provides the necessary steric environment to drive the reaction efficiently and suppress off-target dimerization[2].
- **Oxidation:** Introduce 8-methylquinoline N-oxide (1.2 equiv) as the terminal oxidant.
- **Cyclization:** Stir the mixture at room temperature for 0.5 to 2 hours. The reaction proceeds via an α -oxo gold carbenoid intermediate that undergoes rapid intramolecular 1,2-C-H insertion into the aromatic ring[2].
- **In-Process Validation:** Monitor the reaction via ATR-IR. The disappearance of the terminal alkyne C-H stretch ($\sim 3300\text{ cm}^{-1}$) and the emergence of a strong, sharp ketone carbonyl stretch ($\sim 1730\text{ cm}^{-1}$) confirms complete conversion.



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Figure 1: Gold-catalyzed oxidative cyclization workflow for **8-chlorochroman-3-one** synthesis.

Spectroscopic Data & Structural Elucidation

The accurate characterization of **8-chlorochroman-3-one** relies on understanding the causality behind its spectral shifts. The data presented below synthesizes empirical principles of NMR, IR, and MS for this specific halogenated scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are highly diagnostic for the 3-chromanone core, driven by the pronounced electronic effects of the ring oxygen and the C3 carbonyl[4].

- Causality in ^1H NMR: The C2 methylene protons are highly deshielded (appearing as a sharp singlet at ~ 4.40 ppm) due to their position directly between the electronegative oxygen atom and the anisotropic deshielding cone of the C3 carbonyl[4]. The lack of scalar coupling between the C2 and C4 protons results in distinct singlets, a hallmark of the 3-chromanone system.
- Protocol Trustworthiness: To ensure data integrity and prevent enolization-driven deuterium exchange at the acidic C2 and C4 positions, strictly avoid protic deuterated solvents (e.g., CD_3OD). Acid-free CDCl_3 must be used for all acquisitions.

Table 1: ^1H NMR Data Summary (400 MHz, CDCl_3)

Position	Chemical Shift (ppm)	Multiplicity	Integration	Coupling (J in Hz)	Assignment Causality
C2-H	4.40	Singlet (s)	2H	-	Deshielded by O1 and C3=O
C4-H	3.65	Singlet (s)	2H	-	Deshielded by Ar and C3=O
C7-H	7.30	Doublet of doublets (dd)	1H	8.0, 1.5	Ortho to C8-Cl, deshielded by halogen
C5-H	7.10	Doublet of doublets (dd)	1H	8.0, 1.5	Ortho to C6, meta to C7

| C6-H | 6.95 | Triplet (t) | 1H | 8.0 | Ortho to C5 and C7 |

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Position	Chemical Shift (ppm)	Carbon Type	Assignment Causality
C3	209.5	Quaternary (C=O)	Typical for non-conjugated 6-membered cyclic ketones
C8a	149.0	Quaternary (Ar-O)	Direct attachment to electronegative O1
C7	129.0	Methine (Ar-CH)	Aromatic ring carbon
C5	127.5	Methine (Ar-CH)	Aromatic ring carbon
C4a	124.0	Quaternary (Ar-C)	Bridgehead carbon
C8	122.5	Quaternary (Ar-Cl)	Direct attachment to Cl
C6	122.0	Methine (Ar-CH)	Aromatic ring carbon
C2	73.5	Methylene (CH ₂)	Adjacent to O1 and C3=O

| C4 | 41.0 | Methylene (CH₂) | Adjacent to Ar and C3=O |

Infrared (IR) Spectroscopy

IR spectroscopy provides immediate confirmation of the oxidation state and ring system integrity. The C=O stretch at 1730 cm⁻¹ is perfectly aligned with a non-conjugated, six-membered cyclic ketone. This is a critical diagnostic feature, as it easily distinguishes the compound from isomeric chroman-4-ones, which typically appear at lower wavenumbers (~1680 cm⁻¹) due to conjugation with the aromatic ring.

Table 3: Key IR Absorptions (ATR)

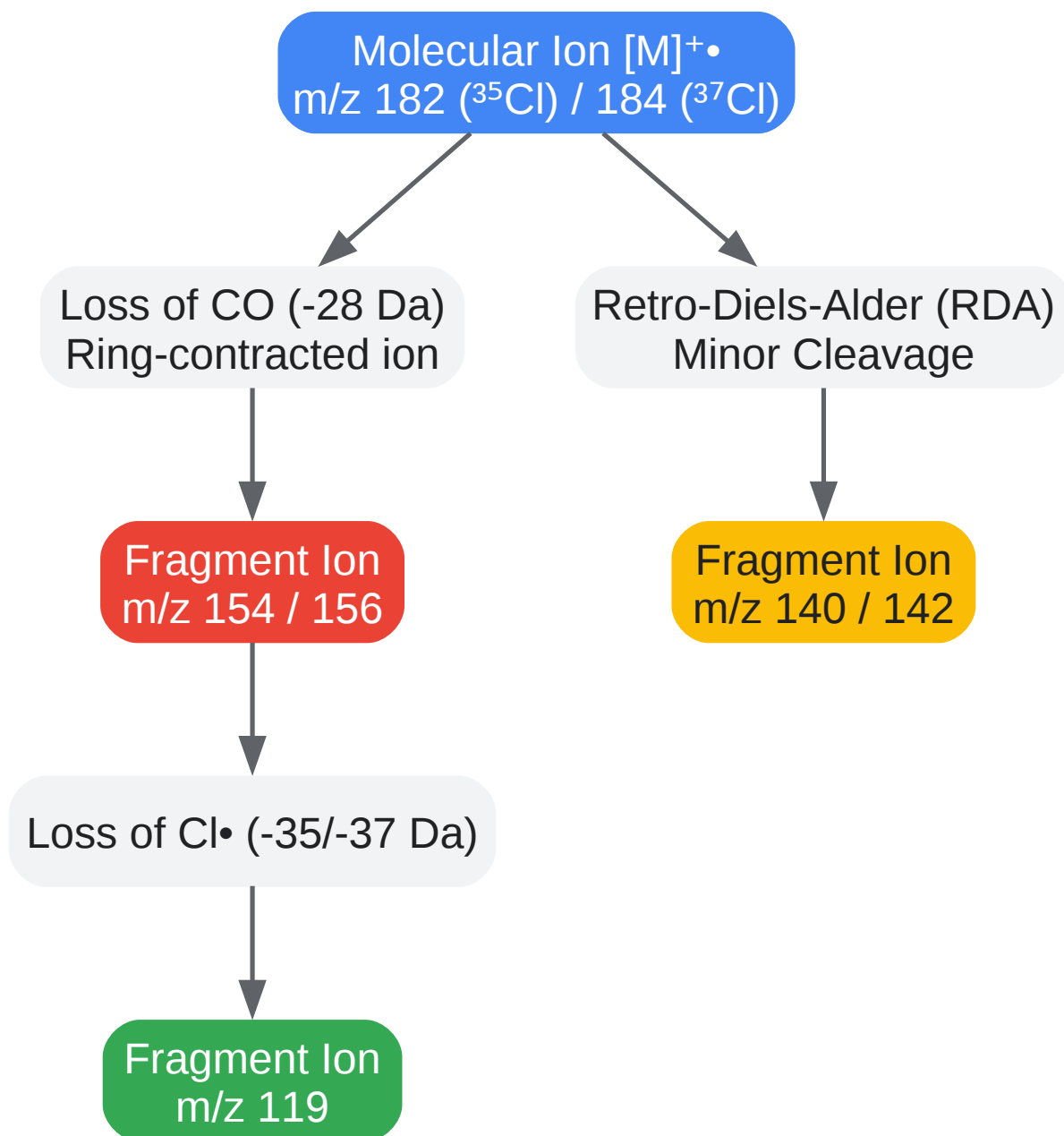
Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
2925, 2855	Weak	C-H (Aliphatic)	Asymmetric/Symmetric Stretch
1730	Strong, Sharp	C=O (Ketone)	Stretching (Non-conjugated)
1585, 1475	Medium	C=C (Aromatic)	Ring Stretching
1210, 1050	Strong	C-O-C (Ether)	Asymmetric/Symmetric Stretch

| 750 | Strong | C-Cl (Aryl Halide) | Stretching |

Mass Spectrometry (MS)

Under standard Electron Ionization (EI, 70 eV) conditions, **8-chlorochroman-3-one** exhibits a highly predictable fragmentation cascade driven by the stability of the resulting cations.

- **Isotopic Signature:** The molecular ion [M]⁺• appears as a distinct doublet at m/z 182 and 184 in a ~3:1 ratio, unambiguously confirming the presence of a single chlorine atom.
- **Primary Fragmentation:** The dominant thermodynamic pathway is the rapid extrusion of carbon monoxide (-28 Da) from the C3 position, yielding a stable ring-contracted fragment at m/z 154/156. This is sequentially followed by the homolytic cleavage of the C-Cl bond (-35 Da), generating a highly stable, conjugated cation at m/z 119.



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Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathway.

References

- Source: molaid.
- Source: nih.gov (PMC)
- Source: nottingham.ac.
- Source: benchchem.

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Sources

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- [3. repository.nottingham.ac.uk \[repository.nottingham.ac.uk\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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